methyl 3-[2-[(2R,3R,4R,5S,6R)-5-[(2S,3S,4S,5R,6S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethylsulfanyl]propanoate
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Overview
Description
CARBOMETHOXYETHYLTHIOETHYL 4-O-(4-O-[6-O-{A-D-GLUCOPYRANOSYL}-A-D-GLUCOPYRANOSYL]-A-D-GLUCOPYRANOSYL)-B-D-GLUCOPYRANOSIDE is a complex glycoside compound. Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond. This particular compound is notable for its multiple glucopyranosyl units, which are forms of glucose, making it a tetrasaccharide derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CARBOMETHOXYETHYLTHIOETHYL 4-O-(4-O-[6-O-{A-D-GLUCOPYRANOSYL}-A-D-GLUCOPYRANOSYL]-A-D-GLUCOPYRANOSYL)-B-D-GLUCOPYRANOSIDE typically involves multi-step organic synthesis. The process begins with the protection of hydroxyl groups on the glucose units to prevent unwanted reactions. This is followed by the formation of glycosidic bonds between the glucose units and the attachment of the carbomethoxyethylthioethyl group. The final steps involve deprotection of the hydroxyl groups to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, which offers higher specificity and yield compared to chemical synthesis. Enzymes such as glycosyltransferases can be used to catalyze the formation of glycosidic bonds under mild conditions, reducing the need for protective groups and harsh reagents .
Chemical Reactions Analysis
Types of Reactions
CARBOMETHOXYETHYLTHIOETHYL 4-O-(4-O-[6-O-{A-D-GLUCOPYRANOSYL}-A-D-GLUCOPYRANOSYL]-A-D-GLUCOPYRANOSYL)-B-D-GLUCOPYRANOSIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the glucose units can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The glycosidic bonds can be hydrolyzed under acidic or enzymatic conditions to release the individual sugar units.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Acidic conditions (e.g., hydrochloric acid) or specific enzymes (e.g., glycosidases) can facilitate the hydrolysis of glycosidic bonds.
Major Products
The major products of these reactions include various oxidized or reduced forms of the original compound, as well as the individual glucose units released during hydrolysis .
Scientific Research Applications
CARBOMETHOXYETHYLTHIOETHYL 4-O-(4-O-[6-O-{A-D-GLUCOPYRANOSYL}-A-D-GLUCOPYRANOSYL]-A-D-GLUCOPYRANOSYL)-B-D-GLUCOPYRANOSIDE has several applications in scientific research:
Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.
Biology: Investigated for its role in cellular signaling and metabolism due to its multiple glucose units.
Industry: Used in the synthesis of complex carbohydrates and glycoproteins for various industrial applications.
Mechanism of Action
The mechanism of action of CARBOMETHOXYETHYLTHIOETHYL 4-O-(4-O-[6-O-{A-D-GLUCOPYRANOSYL}-A-D-GLUCOPYRANOSYL]-A-D-GLUCOPYRANOSYL)-B-D-GLUCOPYRANOSIDE involves its interaction with specific enzymes and receptors in biological systems. The compound can be hydrolyzed by glycosidases to release glucose units, which can then participate in various metabolic pathways. The carbomethoxyethylthioethyl group may also interact with cellular proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Luteolin 7-O-[(6″′-caffeoyl)-β-D-glucopyranosyl-(1→6)]-β-D-glucopyranoside: A flavone glycoside with similar glycosidic bonds but different aglycone structure.
2-O-α-D-glucopyranosyl-L-ascorbic acid: A vitamin C derivative with a single glucose unit attached.
Uniqueness
CARBOMETHOXYETHYLTHIOETHYL 4-O-(4-O-[6-O-{A-D-GLUCOPYRANOSYL}-A-D-GLUCOPYRANOSYL]-A-D-GLUCOPYRANOSYL)-B-D-GLUCOPYRANOSIDE is unique due to its multiple glucose units and the presence of the carbomethoxyethylthioethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for studying complex carbohydrate structures and their interactions in biological systems .
Properties
Molecular Formula |
C30H52O23S |
---|---|
Molecular Weight |
812.8 g/mol |
IUPAC Name |
methyl 3-[2-[(2R,3R,4R,5S,6R)-5-[(2S,3S,4S,5R,6S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethylsulfanyl]propanoate |
InChI |
InChI=1S/C30H52O23S/c1-45-14(34)2-4-54-5-3-46-27-23(43)19(39)25(11(7-32)49-27)53-30-24(44)20(40)26(12(8-33)50-30)52-29-22(42)18(38)16(36)13(51-29)9-47-28-21(41)17(37)15(35)10(6-31)48-28/h10-13,15-33,35-44H,2-9H2,1H3/t10-,11-,12+,13-,15-,16-,17+,18+,19-,20+,21-,22-,23-,24+,25-,26+,27-,28+,29-,30+/m1/s1 |
InChI Key |
MKTPIJALRAGUNO-STLCUDFRSA-N |
Isomeric SMILES |
COC(=O)CCSCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O)O)O)O |
Canonical SMILES |
COC(=O)CCSCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
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